molecular formula C20H19N3O3S2 B2703893 (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 306324-02-7

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2703893
CAS No.: 306324-02-7
M. Wt: 413.51
InChI Key: HUAXBZLEHVKGLD-AQTBWJFISA-N
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Description

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a diethylamino group, and a nitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-nitrobenzylidene-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its antimicrobial and anticancer activities suggest it could be developed into new treatments for infections and cancer.

Industry

Industrially, this compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and programmed cell death.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-ones: Compounds with a similar thiazolidinone core structure.

    Nitrophenyl derivatives: Compounds containing nitrophenyl groups.

    Diethylamino-substituted compounds: Molecules with diethylamino functional groups.

Uniqueness

What sets (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its combination of functional groups, which imparts unique chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-3-21(4-2)15-8-10-16(11-9-15)22-19(24)18(28-20(22)27)13-14-6-5-7-17(12-14)23(25)26/h5-13H,3-4H2,1-2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAXBZLEHVKGLD-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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